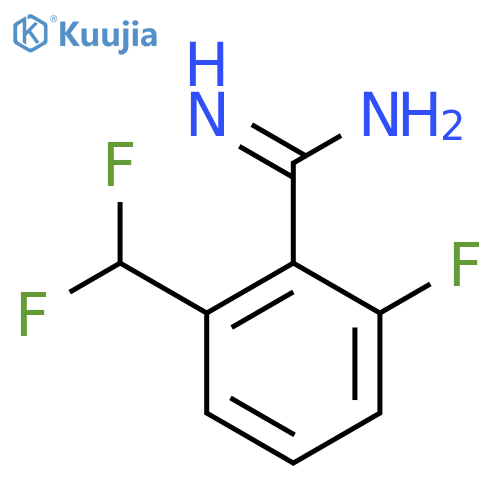Cas no 2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide)

2172500-18-2 structure
商品名:2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide
- EN300-1461561
- 2172500-18-2
-
- インチ: 1S/C8H7F3N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H3,12,13)
- InChIKey: DSRRSCNSRKHIHW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C(F)F)=C1C(=N)N
計算された属性
- せいみつぶんしりょう: 188.05613272g/mol
- どういたいしつりょう: 188.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 49.9Ų
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1461561-1.0g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 1g |
$1971.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-2.5g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 2.5g |
$3865.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-100mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 100mg |
$1735.0 | 2023-09-29 | ||
| Enamine | EN300-1461561-0.05g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.05g |
$1657.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-10.0g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 10g |
$8480.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-0.1g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.1g |
$1735.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-0.5g |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 0.5g |
$1893.0 | 2023-06-06 | ||
| Enamine | EN300-1461561-50mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 50mg |
$1657.0 | 2023-09-29 | ||
| Enamine | EN300-1461561-250mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 250mg |
$1814.0 | 2023-09-29 | ||
| Enamine | EN300-1461561-2500mg |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide |
2172500-18-2 | 2500mg |
$3865.0 | 2023-09-29 |
2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
2172500-18-2 (2-(difluoromethyl)-6-fluorobenzene-1-carboximidamide) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
